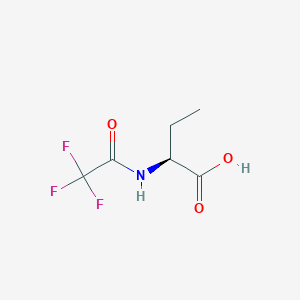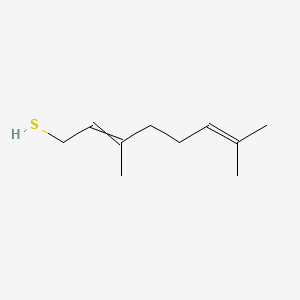
2,6-Octadiene-1-thiol, 3,7-dimethyl-
描述
2,6-Octadiene-1-thiol, 3,7-dimethyl- is an organic compound with a distinct sulfur-containing functional group. It is a thiol, which means it contains a sulfhydryl (-SH) group. This compound is known for its strong odor and is often used in flavor and fragrance industries due to its unique scent profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadiene-1-thiol, 3,7-dimethyl- typically involves the use of starting materials such as geraniol or nerol, which are isomers of each other. The process generally includes the following steps:
Oxidation: Geraniol or nerol is oxidized to form the corresponding aldehyde.
Wittig Reaction: The aldehyde undergoes a Wittig reaction to form the desired diene structure.
Thiol Addition: The final step involves the addition of a thiol group to the diene structure under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 2,6-Octadiene-1-thiol, 3,7-dimethyl- may involve large-scale oxidation and Wittig reactions, followed by thiol addition. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
化学反应分析
Types of Reactions
2,6-Octadiene-1-thiol, 3,7-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Alcohols: Formed through reduction of the diene structure.
Thioethers: Formed through nucleophilic substitution reactions.
科学研究应用
2,6-Octadiene-1-thiol, 3,7-dimethyl- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry for its unique scent profile.
作用机制
The mechanism of action of 2,6-Octadiene-1-thiol, 3,7-dimethyl- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
Geraniol: An alcohol with a similar diene structure but lacks the thiol group.
Nerol: An isomer of geraniol with a similar structure.
Linalool: Another alcohol with a similar scent profile but different functional groups.
Uniqueness
2,6-Octadiene-1-thiol, 3,7-dimethyl- is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its alcohol counterparts. The presence of the thiol group allows it to participate in specific reactions and interactions that are not possible with similar compounds lacking this functional group.
属性
分子式 |
C10H18S |
|---|---|
分子量 |
170.32 g/mol |
IUPAC 名称 |
3,7-dimethylocta-2,6-diene-1-thiol |
InChI |
InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3 |
InChI 键 |
FACAUSJJVBMWLV-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCS)C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
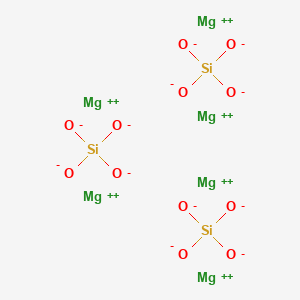
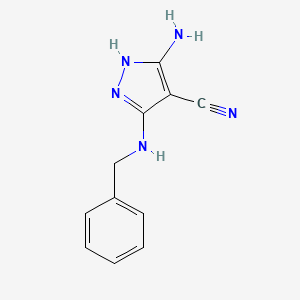
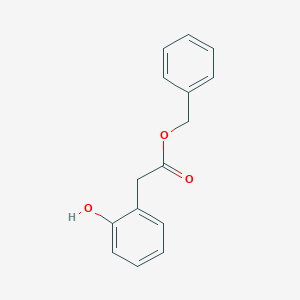
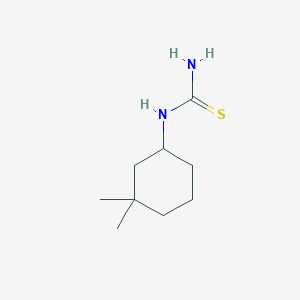
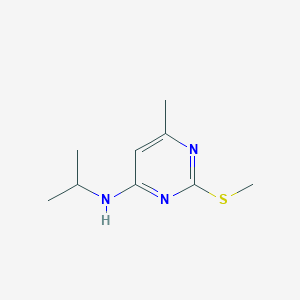
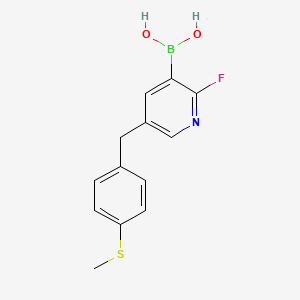
![3-Methyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B8575139.png)
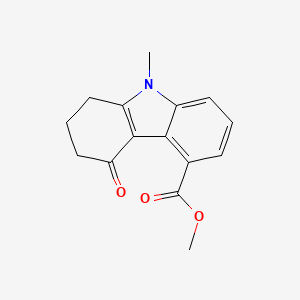
![2-(4-Chloro-1-butyl)-3(2H)-benz[d]isothiazolone 1,1-Dioxide](/img/structure/B8575152.png)
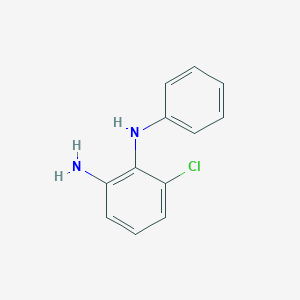
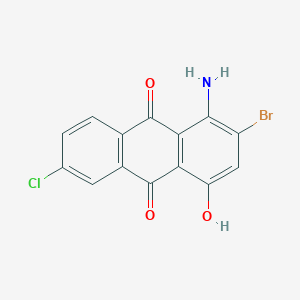
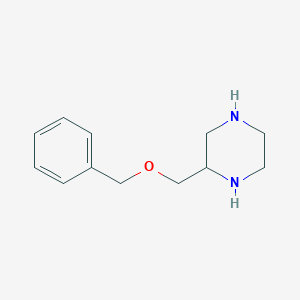
![N-[1,1-dimethyl-2-(methylthio)ethyl]phthalamic acid](/img/structure/B8575187.png)
